Product packaging for 2-(Butyramido)-5-methylbenzoic acid(Cat. No.:)

2-(Butyramido)-5-methylbenzoic acid

Cat. No.: B5084394
M. Wt: 221.25 g/mol
InChI Key: JAXLSEBMSBXMPO-UHFFFAOYSA-N
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Description

2-(Butyramido)-5-methylbenzoic acid is a substituted benzoic acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a benzoic acid core substituted with a butyramido group at the 2-position and a methyl group at the 5-position, a structure analogous to other researched amido-methylbenzoic acid isomers . As a member of the amido benzoic acid class, it contains both carboxylic acid and amide functional groups, which facilitate intermolecular hydrogen bonding and influence its solid-state packing and physicochemical properties . Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates targeting cardiovascular and metabolic disorders . Its structure allows for further chemical modifications, making it a versatile precursor for creating compound libraries in drug discovery efforts. The mechanism of action for related compounds involves interaction with specific molecular targets, where the amide and ester groups (if derivatized) enable hydrogen bonding with enzymes or receptors, potentially modulating their biological activity . For research use only. Not intended for human or veterinary diagnostics or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B5084394 2-(Butyramido)-5-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butanoylamino)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXLSEBMSBXMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butyramido 5 Methylbenzoic Acid and Its Analogues

Direct Amidation Strategies for 2-Amino-5-methylbenzoic Acid Precursors

Direct amidation represents the most straightforward approach to forming the target molecule, beginning with the precursor 2-amino-5-methylbenzoic acid. This transformation involves creating an amide bond between the amino group of the precursor and a butyryl moiety, typically derived from butyryl chloride or butyric acid.

Conventional amidation techniques are widely employed for the synthesis of amide bonds due to their reliability and versatility. These methods typically involve the activation of the carboxylic acid group of butyric acid to facilitate nucleophilic attack by the amine.

A common strategy is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or anhydride (B1165640). For instance, treating butyric acid with thionyl chloride (SOCl₂) or oxalyl chloride produces butyryl chloride. This highly reactive acyl chloride can then be reacted with 2-amino-5-methylbenzoic acid, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) to neutralize the HCl byproduct.

Alternatively, a variety of coupling reagents can be used to promote the direct condensation of butyric acid and 2-amino-5-methylbenzoic acid. These reagents activate the carboxylic acid in situ, forming an intermediate that is readily attacked by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org Often, these reactions are performed with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to form an active ester, which minimizes side reactions and reduces the risk of racemization if chiral centers are present. nih.gov Phosphate-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for this purpose. rsc.org

The general reaction conditions involve dissolving the amino acid precursor, butyric acid, coupling agent, and any additives in a suitable aprotic solvent like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov

Table 1: Conventional Coupling Reagents for Amidation

Coupling Reagent Additive (Optional) Typical Solvent Key Features
Thionyl Chloride (SOCl₂) None Aprotic solvents (e.g., Toluene) Forms acyl chloride intermediate nih.gov
EDC (Carbodiimide) HOBt or NHS DCM, DMF Water-soluble byproducts, mild conditions rsc.orgnih.gov
DCC (Carbodiimide) HOBt or NHS DCM, THF Forms insoluble dicyclohexylurea (DCU) byproduct
PyBOP (Phosphonium) None DMF, DCM High efficiency, low epimerization rsc.org

To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for amide bond formation. Microwave irradiation can significantly reduce reaction times from hours or days to mere minutes. nih.gov This rapid heating can also lead to higher product yields and purities by minimizing the formation of side products. unmul.ac.id

In the context of synthesizing 2-(Butyramido)-5-methylbenzoic acid, a mixture of 2-amino-5-methylbenzoic acid and butyric acid (or a derivative like a butyryl ester) can be subjected to microwave irradiation in a suitable solvent. Water has been shown to be an effective medium for some microwave-assisted amide syntheses, offering an environmentally friendly alternative to traditional organic solvents. nih.gov The use of silica (B1680970) gel as a solid support and catalyst under microwave conditions has also been reported for direct amidation, simplifying the workup process. mdpi.com This methodology provides a green, efficient, and rapid route to the desired amide product. nih.gov

Recent advances in catalysis have introduced new methods for direct amidation that avoid the use of stoichiometric coupling reagents. These catalytic processes are more atom-economical and generate less waste. Various metal and non-metal catalysts have been developed for the direct condensation of carboxylic acids and amines.

Catalytic systems based on transition metals such as titanium, zirconium, palladium, and nickel have proven effective. mdpi.com For example, titanium tetrafluoride (TiF₄) has been demonstrated as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene (B28343), with catalyst loading as low as 5 mol%. rsc.org Similarly, heterogeneous catalysts like niobic acid (Nb₂O₅) and amorphous zirconia have been used, offering the advantage of easy separation and potential for recycling. mdpi.comresearchgate.net

Organocatalytic approaches have also been developed. Boron-based catalysts, for instance, can facilitate direct amidation under mild conditions. mdpi.com Catalyst-free direct amidation is also possible, though it typically requires high temperatures (often >160 °C) to drive the dehydration of the intermediate ammonium (B1175870) carboxylate salt. rsc.org

Multi-Step Synthesis Pathways Involving Aromatic Nitration and Reduction

This synthetic sequence often starts with the nitration of a suitable benzoic acid or its ester derivative. For example, 3-methylbenzoic acid can be esterified to methyl 3-methylbenzoate, which is then nitrated to introduce a nitro group onto the aromatic ring. researchgate.net The nitration of benzoic acid derivatives is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0-5 °C) to control the reaction's exothermicity and regioselectivity. truman.edu The ester group is often used as a protecting group for the carboxylic acid during the nitration and subsequent reduction steps.

In a closely related synthesis, methyl 4-amino-3-methylbenzoate undergoes acylation with butyryl chloride, followed by nitration using fuming nitric acid in sulfuric acid at low temperatures, to yield methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate with high efficiency. This demonstrates that the nitration can also be performed after the amide bond is already in place. The resulting nitro-substituted ester serves as a key intermediate for the final reduction step.

Table 2: Example Nitration Reaction

Starting Material Reagents Temperature Product Yield Reference
Methyl 4-amino-3-methylbenzoate (after acylation) Fuming HNO₃, H₂SO₄ 273 K (0 °C) Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate 80-88%
Benzoic Acid Conc. HNO₃, Conc. H₂SO₄ < 5 °C m-Nitrobenzoic acid - truman.edu

The final key step in this multi-step pathway is the reduction of the aromatic nitro group to an amine. This is a fundamental and well-established transformation in organic synthesis, with a wide array of available methods. wikipedia.org

Catalytic hydrogenation is one of the most common and cleanest methods. The nitro-substituted compound is treated with hydrogen gas (H₂) over a metal catalyst. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and moderate pressure.

Alternatively, chemical reduction using metals in acidic media is a classic and effective method. Iron powder in the presence of an acid like acetic acid or hydrochloric acid is frequently used for large-scale industrial reductions. wikipedia.org Other reducing agents such as tin(II) chloride (SnCl₂) in concentrated HCl, sodium hydrosulfite (Na₂S₂O₄), or sodium sulfide (B99878) (Na₂S) are also widely employed. wikipedia.org The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule. organic-chemistry.org Once the nitro group is reduced to the amine, the resulting amino ester can be hydrolyzed to the carboxylic acid, yielding the 2-amino-5-methylbenzoic acid precursor, which is then amidated as described in section 2.1. Alternatively, the amino ester can be directly amidated if the other ester group does not interfere.

Table 3: Common Reagents for Nitro Group Reduction

Reagent System Key Features Reference
H₂ / Pd/C (or PtO₂) Catalytic, clean, mild conditions wikipedia.org
Fe / Acetic Acid (or HCl) Stoichiometric metal, cost-effective for large scale wikipedia.org
SnCl₂ / Conc. HCl Classic method, effective for aromatic nitro groups wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Useful for selective reductions wikipedia.org
NaBH₄ / Ni(PPh₃)₄ A modified borohydride (B1222165) system for reducing nitro groups jsynthchem.com

Subsequent Amidation of the Amino Benzoic Acid Derivative

The synthesis of this compound fundamentally involves the formation of an amide bond between the amino group of an aminobenzoic acid derivative and a butyryl group. A common and direct strategy is the acylation of 2-amino-5-methylbenzoic acid. This transformation is typically achieved by reacting the amino benzoic acid with an activated form of butyric acid, such as butyryl chloride or butyric anhydride. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed when using acyl chlorides.

Alternatively, the synthesis can proceed via the amidation of an ester of the aminobenzoic acid, for instance, methyl 2-amino-5-methylbenzoate, followed by the hydrolysis of the ester group to yield the final carboxylic acid. A parallel example is the synthesis of methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate, where methyl 4-amino-3-methylbenzoate is acylated with butyryl chloride. researchgate.netnih.gov This two-step approach, involving acylation followed by nitration, highlights a common industrial sequence where the amino group is first acylated before subsequent functional group manipulations on the aromatic ring.

The direct acylation of aminobenzoic acids can also be accomplished using mixed anhydrides of an N-acylamino acid, which can react directly with the free acid form of the aminobenzoic acid, sometimes catalyzed by a strong acid. google.com Modern coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC), can also facilitate the direct coupling of butyric acid with 2-amino-5-methylbenzoic acid under mild, often room-temperature, conditions. khanacademy.org

Boron-mediated amidation reactions have also gained attention. Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to effectively mediate the direct amidation of a wide range of carboxylic acids and amines, offering a pathway that can sometimes avoid the need for aqueous workups through the use of solid-phase purification techniques. acs.org

The choice of method often depends on the scale of the synthesis, the desired purity, and the compatibility of other functional groups present in the molecule. For instance, using an acid chloride is a robust and widely used method, especially for large-scale preparations. scholarsresearchlibrary.com

Table 1: Comparison of Common Amidation Methods for Aminobenzoic Acids

Method Acylating Agent Catalyst/Reagent Conditions Advantages Common Byproducts
Acid Chloride Butyryl chloride Base (e.g., Pyridine, Triethylamine) 0°C to room temp. High reactivity, good for large scale. scholarsresearchlibrary.com Amine hydrochloride salt.
Anhydride Butyric anhydride None or mild acid/base catalyst Varies, often gentle heating Milder than acid chlorides. Butyric acid.
Coupling Agent Butyric acid DCC, HATU, etc. Room temperature, aqueous possible. khanacademy.org Mild conditions, high yields. Dicyclohexylurea (DCU), etc.
Borate-Mediated Butyric acid B(OCH₂CF₃)₃ 80-100°C in MeCN. acs.org Wide substrate scope, non-aqueous workup possible. acs.org Borate-ester derivatives. acs.org

| Mixed Anhydride | N-acylaminoacyl alkyl carbonate | Strong inorganic/organic acid | Varies | Direct reaction with free aminobenzoic acid. google.com | Varies with anhydride used. |

Ester Hydrolysis and Carboxylic Acid Regeneration Strategies

In syntheses where an ester of 2-amino-5-methylbenzoic acid is used as the starting material for amidation, a subsequent hydrolysis step is necessary to regenerate the free carboxylic acid. This process, known as saponification when conducted under basic conditions, is a fundamental and irreversible reaction in organic synthesis. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com

The hydrolysis is typically achieved by heating the ester, such as methyl 2-(butyramido)-5-methylbenzoate, with an aqueous solution of a strong base, most commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. libretexts.orgpressbooks.pub This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (e.g., methoxide) as a leaving group. pressbooks.pub The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt (e.g., sodium 2-(butyramido)-5-methylbenzoate), which is soluble in the aqueous medium. libretexts.orgmasterorganicchemistry.com This deprotonation step drives the reaction to completion, making it effectively irreversible. pressbooks.pub

To obtain the final free carboxylic acid, the reaction mixture is cooled and then acidified with a strong mineral acid like hydrochloric acid (HCl). pitt.eduisroset.org This protonates the carboxylate salt, causing the water-insoluble this compound to precipitate out of the solution, where it can be collected by filtration. pitt.eduisroset.org

Acid-catalyzed hydrolysis is an alternative method, representing the reverse of Fischer esterification. libretexts.orglibretexts.org This reaction is an equilibrium process and requires heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org To drive the equilibrium towards the carboxylic acid product, a significant amount of water is used, following Le Chatelier's principle. libretexts.org Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can act as an intramolecular general base catalyst, significantly enhancing the rate of hydrolysis in a pH-independent region (typically pH 4-8) compared to their para-substituted analogues. acs.orgacs.orgnih.gov This catalytic effect can lead to rate enhancements of 50- to 100-fold. nih.gov

Table 2: Hydrolysis Conditions for Regenerating Carboxylic Acids from Esters

Hydrolysis Type Reagents Key Intermediate Final Step Characteristics
Basic (Saponification) Aqueous NaOH or KOH, Heat. libretexts.org Carboxylate Salt. libretexts.org Acidification (e.g., HCl) to precipitate the acid. isroset.org Irreversible, goes to completion, widely used. pressbooks.pubmasterorganicchemistry.com
Acidic Excess H₂O, Acid Catalyst (e.g., H₂SO₄), Heat. libretexts.org Protonated Ester. None (product is the carboxylic acid). Reversible, requires excess water to drive equilibrium. libretexts.org

| Intramolecular Catalysis | H₂O (for 2-aminobenzoate esters). acs.orgacs.org | Tetrahedral Intermediate. | None. | pH-independent between pH 4-8, significant rate enhancement. acs.orgnih.gov |

Green Chemistry Principles and Sustainable Synthesis of N-Acyl Benzoic Acids

The synthesis of N-acyl benzoic acids, including this compound, is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com Key strategies include the development of solvent-free methods and the use of aqueous media.

Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the need for volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. researchgate.net One approach for amide synthesis involves the direct heating of a mixture of a carboxylic acid and an amine or amine source.

A notable solvent-free method for amidation involves triturating a carboxylic acid with urea (B33335) and a catalytic amount of boric acid, followed by direct heating. researchgate.netsemanticscholar.org In this process, urea serves as an in-situ source of ammonia (B1221849) upon heating. researchgate.net This technique is rapid, efficient, and avoids the use of hazardous solvents, although it may not be suitable for thermally sensitive compounds. researchgate.netsemanticscholar.org

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is another powerful solvent-free approach. A continuous flow synthesis of amides has been demonstrated using a jacketed screw reactor, achieving high yields in minutes at room temperature without any solvent. digitellinc.com

Furthermore, solvent-free amidation can be achieved using coupling agents. For example, various methoxysilanes have been used as coupling agents to react carboxylic acids and amines in good to excellent yields without the exclusion of air or moisture, and the method is scalable. nih.gov Iron(III) chloride has also been employed as a catalyst for the direct amidation of esters under solvent-free conditions at elevated temperatures (80 °C), showing compatibility with a range of substrates. mdpi.com

Table 3: Examples of Solvent-Free Amidation Methods

Method Reagents Conditions Yield Reference
Boric Acid Catalysis Carboxylic acid, Urea, Boric acid Trituration, then heating (160-180°C) Good to excellent researchgate.netsemanticscholar.org
Mechanochemistry Carboxylic acid, Amine Jacketed screw reactor, room temp. 80-90% digitellinc.com
Silane Coupling Carboxylic acid, Amine, Dodecamethoxy-neopentasilane Varies, often heating Good to excellent (e.g., 98%) nih.gov

| Lewis Acid Catalysis | Ester, Amine, FeCl₃ (15 mol%) | 80°C, solvent-free | Good to excellent (47-99%) | mdpi.com |

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While direct amide formation from a carboxylic acid and an amine in water is thermodynamically unfavorable, several strategies enable efficient amidation in aqueous environments.

The classic Schotten-Baumann reaction is a well-established method for forming amides in a two-phase aqueous-organic system or purely in water. It typically involves reacting an amine with an acid chloride in the presence of an aqueous base (like NaOH solution). brazilianjournals.com.br The base neutralizes the HCl generated, preventing the protonation of the unreacted amine and driving the reaction forward. This method has been successfully used for the synthesis of benzamide (B126) derivatives in an aqueous environment at room temperature. brazilianjournals.com.br

Hydrothermal synthesis, which involves carrying out reactions in high-temperature water (100-374 °C) under pressure, can also be used for the direct synthesis of amides from carboxylic acids and amines without the need for catalysts or activating agents. acs.org While requiring specialized equipment, this method represents a fundamentally green approach by using only water as the reaction medium.

Studies have also investigated the kinetics and equilibria of amide formation in aqueous media, providing a deeper understanding needed to optimize these sustainable synthetic routes. acs.org

Advanced Purification and Isolation Techniques for Amidated Carboxylic Acids

The purification and isolation of the final this compound product are critical steps to ensure high purity. The choice of technique depends on the physical properties of the product and the nature of the impurities from the synthetic route employed.

Recrystallization is a primary and highly effective method for purifying solid organic compounds like N-acyl benzoic acids. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. As the solution cools slowly, the desired compound forms crystals of high purity, leaving the impurities behind in the solvent (mother liquor). researchgate.net Common solvents for the recrystallization of amides include ethanol, acetonitrile (B52724), and 1,4-dioxane. researchgate.net

Acid-Base Extraction is a powerful technique for separating acidic or basic compounds from neutral impurities. If the synthesis results in a mixture containing the acidic product and neutral or basic byproducts, the mixture can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic product, this compound, will be deprotonated to form its water-soluble carboxylate salt and move into the aqueous layer. isroset.org The layers are then separated, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid, which is then collected by filtration. pitt.eduisroset.org

Column Chromatography is a versatile but more resource-intensive purification method. It is used when recrystallization or extraction is ineffective, particularly for separating compounds with similar polarities. The crude mixture is passed through a column packed with a stationary phase (commonly silica gel), and a solvent system (mobile phase) is used to elute the components at different rates based on their polarity. mdpi.com While effective, it generates more solvent waste compared to recrystallization.

For syntheses employing specific reagents, simplified workup procedures have been developed. For instance, in some boron-mediated amidations, purification can be achieved by a simple filtration procedure using commercially available solid-phase extraction (SPE) resins to capture byproducts and unreacted starting materials, avoiding the need for traditional aqueous workups or chromatography. acs.org In other cases, distillation can be used to purify reactants or remove byproducts, such as purifying benzoic acid by distillation with an amine to remove anhydride impurities. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Butyramido 5 Methylbenzoic Acid

Electrophilic and Nucleophilic Substitution Patterns on the Methylbenzoic Acid Moiety

The benzene (B151609) ring of 2-(Butyramido)-5-methylbenzoic acid possesses two substituents that direct the position of incoming electrophiles: the butyramido group and the methyl group, along with a deactivating carboxylic acid group. The butyramido group (-NHCOCH₃) is an activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. This increases the electron density at the positions ortho and para to it. Similarly, the methyl group (-CH₃) is also an activating ortho-, para-director, primarily through an inductive effect. pressbooks.publibretexts.orgunizin.org Conversely, the carboxylic acid group (-COOH) is a deactivating meta-director because the carbonyl group withdraws electron density from the ring. quora.com

Given the positions of the existing substituents, the directing effects can be summarized as follows:

Butyramido group (at C2): Directs incoming electrophiles to positions C4 and C6.

Methyl group (at C5): Directs incoming electrophiles to positions C2 and C4.

Carboxylic acid group (at C1): Directs incoming electrophiles to position C3.

The net effect of these competing influences suggests that electrophilic substitution will preferentially occur at the C4 position, which is activated by both the butyramido and methyl groups. The C6 position is also activated by the butyramido group but is sterically hindered by the adjacent carboxylic acid. The C3 position is deactivated by the carboxylic acid and does not benefit from the activating effects of the other two groups.

Nucleophilic aromatic substitution, on the other hand, is unlikely to occur on the benzene ring of this compound under standard conditions. This type of reaction generally requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards attack by a nucleophile, which this molecule lacks. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 3.1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionActivating/Deactivating GroupsPredicted Reactivity
C3Meta to -COOH (deactivating)Low
C4Para to -NHCOPr, Ortho to -CH₃ (activating)High
C6Ortho to -NHCOPr (activating), Ortho to -COOH (steric hindrance)Moderate

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo esterification with alcohols in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The reaction is a reversible equilibrium, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. tcu.edu

Kinetic studies on the esterification of benzoic acid and its derivatives show that the reaction rate is influenced by steric hindrance around the carboxylic acid group and the electronic nature of the substituents on the aromatic ring. nih.govdnu.dp.ua For this compound, the ortho-butyramido group can cause significant steric hindrance, potentially slowing down the rate of esterification compared to unsubstituted benzoic acid. The reaction is typically first order with respect to the carboxylic acid. dnu.dp.ua

Table 3.2.1: General Conditions for Esterification of Benzoic Acid Derivatives
AlcoholCatalystConditionsTypical Yield
MethanolSulfuric Acid (conc.)RefluxHigh
Ethanol (B145695)p-Toluenesulfonic AcidRefluxHigh
ButanolZr/Ti Solid Acid120°CModerate to High mdpi.com
VariousDialkyl Dicarbonates/Lewis AcidRoom Temperature to 100°CHigh organic-chemistry.org

The formation of an amide bond between the carboxylic acid of this compound and an amine requires the use of coupling reagents to activate the carboxyl group. bachem.com The amine of anthranilic acid and its derivatives is deactivated due to resonance, making these couplings challenging. nih.gov Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, can be employed to facilitate this reaction and minimize side reactions like racemization. bachem.compeptide.com More potent coupling reagents like HATU or PyAOP may be necessary for difficult couplings, especially with sterically hindered or deactivated amines. peptide.comnih.gov

Table 3.2.2: Common Coupling Reagents for Amide Bond Formation
ReagentAdditiveKey Features
DCC/DICHOBt, Oxyma Pure®Standard, cost-effective reagents. By-product of DCC is insoluble. bachem.com
HBTU/TBTUHOBtEfficient, fast reactions with low racemization. peptide.com
HATUNoneHighly reactive, less epimerization, good for difficult couplings. peptide.comnih.gov
PyAOPNoneEffective for sterically hindered and N-methylated amino acids. peptide.com

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, from benzoic acid derivatives typically requires harsh conditions, such as high temperatures. The stability of the resulting carbanion intermediate is a key factor. For derivatives of 2-aminobenzoic acid, decarboxylation can be achieved, but the specific conditions for this compound are not widely reported. youtube.comyoutube.com In some cases, decarboxylation can be facilitated by oxidative methods or photoredox catalysis. acs.org

Reactivity of the Butyramido Group

The butyramido group of this compound can be hydrolyzed back to the corresponding amine (2-amino-5-methylbenzoic acid) and butyric acid under both acidic and basic conditions. khanacademy.org

Under acidic conditions , the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. This is a reversible process. chemistrysteps.comyoutube.com

Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.com The hydrolysis of amides is generally a slow reaction and often requires heating. khanacademy.org

Table 3.3.1: General Comparison of Amide Hydrolysis Conditions
ConditionReagentKey Mechanistic StepReversibility
AcidicH₃O⁺, heatProtonation of carbonyl oxygen, followed by nucleophilic attack of water. chemistrysteps.comReversible
BasicOH⁻, heatNucleophilic attack of hydroxide on the carbonyl carbon. chemistrysteps.comIrreversible (due to carboxylate formation)

Derivatization at the Terminal Alkyl Chain of the Butyramido Moiety

The terminal alkyl chain of the butyramido moiety in this compound presents a site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These derivatization reactions are crucial for exploring the structure-activity relationships of these compounds in various applications.

One common approach to derivatization involves reactions at the terminal methyl group of the butyryl chain. While direct functionalization of this unactivated position is challenging, indirect methods can be employed. For instance, starting from precursors with a functionalized butyryl group, such as those containing a terminal halide or a double bond, allows for subsequent chemical transformations. These transformations can include nucleophilic substitutions, additions, or cross-coupling reactions to introduce new functional groups and extend the carbon chain.

Another strategy involves the use of derivatives of 2-aminobenzoic acid where the butyramido side chain is altered prior to its introduction. For example, using different acyl chlorides in the initial acylation step can lead to a variety of N-acyl anthranilic acid derivatives with modified terminal alkyl chains. This approach offers a straightforward method to systematically vary the length and branching of the alkyl group.

The following table provides examples of derivatization reactions that can be performed on related structures, illustrating the potential for modifying the terminal alkyl chain of the butyramido moiety.

Reaction Type Reagents and Conditions Product Type Potential Functional Group Introduced
HalogenationN-Bromosuccinimide (NBS), light/heatTerminal bromo derivative-Br
OxidationPotassium permanganate (B83412) (KMnO4)Carboxylic acid derivative-COOH
Cross-CouplingGrignard reagents (R-MgBr), Pd catalystExtended alkyl chain derivative-R (alkyl, aryl)

These derivatization strategies are fundamental in medicinal chemistry and materials science for fine-tuning the biological activity and physical properties of the parent molecule.

Intramolecular Cyclization and Ring-Closing Reactions

This compound and its derivatives are key precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions involve the formation of new rings by the interaction of the functional groups within the molecule, leading to complex and often biologically active structures.

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from derivatives of this compound. The formation of the benzimidazole (B57391) ring system typically involves the cyclization of an ortho-diaminobenzene precursor, which can be generated from the corresponding nitro-amino derivative.

The synthesis often starts with the nitration of a 2-acylamino-5-methylbenzoic acid derivative. For instance, methyl 4-butyrylamino-3-methylbenzoate can be nitrated to introduce a nitro group ortho to the amino group. researchgate.net Subsequent reduction of the nitro group yields a diamino intermediate, which can then undergo cyclization to form the benzimidazole ring. The cyclization is typically achieved by reacting the diamine with a variety of reagents, such as carboxylic acids or their derivatives, in the presence of an acid catalyst. encyclopedia.pub This method, known as the Phillips synthesis, is a widely used approach for constructing the benzimidazole scaffold. encyclopedia.pub

The general reaction scheme for the formation of benzimidazole derivatives from a this compound precursor is as follows:

Nitration: Introduction of a nitro group at the position ortho to the butyramido group.

Reduction: Conversion of the nitro group to an amino group to form a 1,2-diaminobenzene derivative.

Cyclization: Reaction of the diamine with a one-carbon synthon (e.g., formic acid, aldehydes) to close the imidazole (B134444) ring.

The specific conditions for each step can be optimized to achieve high yields of the desired benzimidazole product. These compounds are of significant interest due to their wide range of biological activities. nih.govnih.gov

Starting Material Key Reaction Steps Product Class Reference
Methyl 4-amino-3-methylbenzoateAcylation, NitrationMethyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate researchgate.net
o-Phenylenediamine derivativesCondensation with carboxylic acidsBenzimidazole derivatives encyclopedia.pub
2-Nitro-4-methylacetanilideReduction, Dehydration2,5-Dimethyl-benzimidazole encyclopedia.pub

Beyond the formation of simple benzimidazoles, derivatives of this compound can undergo more complex intramolecular reactions, leading to the formation of fused heterocyclic systems. These reactions often involve rearrangements where the initial ring system is transformed into a more complex polycyclic structure.

One such pathway involves the intramolecular cyclization of furan (B31954) derivatives bearing an amide side chain. nih.gov While not directly involving this compound, the principles can be applied to analogous systems. For example, a 5-nitro-substituted furfuryl amide can undergo an unusual isomerization-cyclization reaction to yield a benzo nih.govrsc.orgfuro[2,3-c]pyridin-3-one derivative. nih.gov This type of transformation highlights the potential for the butyramido and benzoic acid moieties to participate in complex ring-forming cascades, especially when other reactive functional groups are present on the aromatic ring.

The specific rearrangement pathways are highly dependent on the substitution pattern of the starting material and the reaction conditions employed. The presence of electron-withdrawing or electron-donating groups can significantly influence the course of the reaction, leading to different fused heterocyclic products. These reactions are valuable for generating novel molecular scaffolds with potential applications in various fields of chemical science.

Fundamental Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms of the key transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic investigations often employ a combination of experimental techniques and computational studies to elucidate the step-by-step process of bond formation and cleavage.

For intramolecular cyclization reactions, theoretical studies can be used to characterize the different possible reaction pathways. researchgate.net For instance, in the cyclization of related N-acylaminobenzamides, computational methods can help to determine the transition state energies and identify the most favorable reaction pathway. These studies provide valuable insights into the electronic and steric factors that govern the regioselectivity and stereoselectivity of the cyclization process.

In the context of forming fused heterocyclic systems, mechanistic studies have revealed the involvement of key intermediates. For example, in the synthesis of cinnolines from related 2-nitrobenzyl derivatives, a key intramolecular redox reaction is followed by condensation, isomerization, cyclization, and aromatization. rsc.org The formation of specific intermediates, such as 2-nitrosobenzaldehyde, plays a critical role in directing the course of the reaction. rsc.org

These fundamental mechanistic studies not only deepen our understanding of the chemical reactivity of this compound and its derivatives but also pave the way for the discovery of novel and efficient synthetic methodologies for the construction of complex heterocyclic molecules.

Design and Synthesis of Analogues and Derivatives of 2 Butyramido 5 Methylbenzoic Acid for Research Applications

Structure-Activity Relationship (SAR) Studies: Modulating the Butyramido Side Chain

The butyramido side chain of 2-(butyramido)-5-methylbenzoic acid presents a rich area for chemical modification to probe its interaction with biological targets. Variations in this chain can significantly influence the compound's binding affinity and efficacy.

Variation of Alkyl Chain Length and Branching

The length and branching of the alkyl chain on the amide are critical determinants of biological activity. While specific studies on this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that altering the four-carbon butyryl group can have profound effects. For instance, elongating or shortening the alkyl chain can affect how the molecule fits into a binding pocket.

The introduction of branching, such as an isobutyryl group, can introduce steric hindrance that may either enhance selectivity for a specific target or disrupt binding altogether. The effect of the alkyl side chain length has been shown to influence the physicochemical properties and molecular packing of organic molecules, which can translate to altered biological activity. rsc.org For example, in other molecular systems, shorter alkyl chains have been observed to favor certain crystalline phases, while longer chains favor others, impacting properties like solubility and interaction with biological membranes. rsc.org

Introduction of Heteroatoms or Functional Groups

Incorporating heteroatoms (e.g., oxygen, sulfur, nitrogen) or additional functional groups into the butyramido side chain can introduce new hydrogen bonding opportunities, alter the electronic distribution, and modify the lipophilicity of the molecule. For example, replacing a methylene (B1212753) group (-CH2-) with an oxygen atom would create an ether linkage, potentially improving solubility and altering the conformational flexibility of the side chain.

Furthermore, the introduction of functional groups such as hydroxyl, amino, or halogen moieties can lead to new interactions with biological targets. These modifications can also serve to block metabolic pathways, potentially improving the compound's in vivo stability. In the broader context of N-acyl derivatives, systematic modifications have led to compounds with significantly improved potency and selectivity. nih.gov

Exploration of Substituents on the Benzoic Acid Ring System

The aromatic core of this compound, the benzoic acid ring, provides a versatile platform for structural modification to fine-tune the molecule's properties.

Positional Isomerism Effects on Reactivity and Properties

Table 1: Physicochemical Properties of Related Acetamido Benzoic Acid Derivatives

Property5-Acetamido-2-methylbenzoic acid3-Acetamido-2-methyl-5-nitrobenzoic acidMethyl 4-acetamido-5-chloro-2-methoxybenzoate
Molecular Weight ( g/mol ) 193.2238.2287.7
Melting Point (°C) 210–212185–187145–147
LogP 1.51.82.8
Aqueous Solubility (mg/mL) 12.45.21.3

This table is based on data from a study on 5-acetamido-2-methylbenzoic acid and its derivatives.

Electronic and Steric Effects of Different Substituents

Introducing various substituents onto the benzoic acid ring can modulate the electronic and steric properties of the molecule. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, amino) can alter the pKa of the carboxylic acid and the electron density of the aromatic ring, which can impact target binding and pharmacokinetic properties.

For example, the synthesis of 5-bromo-2-methylbenzoic acid demonstrates a common strategy of introducing a halogen to explore its effects. chemicalbook.com Steric bulk can also be modulated by introducing larger alkyl groups. The synthesis of various 5-alkyl-2-methylbenzoic acids has been reported, providing a route to investigate how the size of the substituent at this position influences activity. rsc.org In studies of other 2-phenoxybenzamides, it was found that the substitution pattern on the anilino partial structure and the size of the substituents strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com

Isosteric and Bioisosteric Replacements in Related Systems

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve the properties of a lead compound while maintaining its essential binding characteristics. This involves replacing a functional group with another that has similar physical or chemical properties.

For the this compound scaffold, several bioisosteric replacements could be envisioned. The amide bond, for instance, is susceptible to hydrolysis by peptidases in vivo. Replacing the amide with a more stable bioisostere, such as a 1,2,3-triazole, is a common strategy to improve metabolic stability and pharmacokinetic profiles.

The carboxylic acid group is another site for bioisosteric replacement. It is often replaced with other acidic functional groups like tetrazoles or N-acylsulfonamides to modulate acidity, lipophilicity, and metabolic stability. researchgate.net These changes can lead to improved oral bioavailability and better tissue distribution. While direct applications of these replacements to this compound are not widely reported, the principles are well-established in the design of analogues for a wide range of biologically active molecules.

Stereochemical Considerations in the Synthesis of Chiral Analogues

The introduction of chirality into molecules intended for research applications is a critical aspect of medicinal chemistry and chemical biology. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to stereoisomers (enantiomers or diastereomers) that exhibit significantly different biological activities, metabolic profiles, and toxicities. For analogues of this compound, the incorporation of stereocenters can provide valuable tools for probing biological systems with greater precision. The spatial arrangement of substituents can dictate the molecule's ability to bind to specific receptors or enzymes, making stereochemical control a paramount consideration in synthesis. In the broader class of N-acylated aromatic amino acids, the specific stereochemistry of the amino acid component (L- or D-isomer) is a key determinant of their biological function and metabolism. frontiersin.orgnih.gov

The synthesis of chiral analogues of this compound can be approached through several established strategies that allow for the precise control of stereochemistry. A primary method involves the introduction of a chiral center within the acyl side chain. Since the parent molecule is achiral, chirality must be incorporated by modifying its structure.

One common strategy is the use of a chiral building block, often referred to as chiral pool synthesis. This involves acylating the parent amine, 2-amino-5-methylbenzoic acid, with a chiral carboxylic acid derivative. For instance, using an optically pure form of a substituted butyric acid, such as (R)- or (S)-2-methylbutyric acid, would result in the formation of the corresponding chiral N-acyl derivative. The reaction typically proceeds via the activation of the carboxylic acid (e.g., as an acyl chloride or using a coupling agent) followed by reaction with the amine, a standard method for forming amide bonds.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in a reaction that creates a stereocenter. For example, an analogue could be synthesized with an unsaturation in the butyryl side chain (e.g., a crotonyl group). Subsequent asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could then selectively produce one enantiomer of the saturated side chain.

Furthermore, atropisomerism represents a unique form of chirality that can arise in N-acyl anthranilic acid derivatives. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of this compound analogues, if sufficiently bulky substituents are introduced either on the aromatic ring or on the acyl nitrogen, rotation around the Ar–N(acyl) bond could be restricted. nih.gov This would create stable, separable atropisomers, each of which could have distinct biological properties. The synthesis of such compounds would require careful molecular design to introduce the necessary steric hindrance to prevent free rotation at room temperature. nih.gov

The characterization and confirmation of the stereochemical purity of these synthesized chiral analogues are as important as their synthesis. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents are essential for separating enantiomers and determining enantiomeric excess (ee).

The following table illustrates potential chiral analogues of this compound and outlines a plausible synthetic approach for achieving stereochemical control.

Analogue Name Chiral Feature Stereochemical Descriptor Plausible Synthetic Strategy
(R)-2-(2-Methylbutyramido)-5-methylbenzoic acidStereocenter on acyl chain(R)Acylation of 2-amino-5-methylbenzoic acid with (R)-2-methylbutyryl chloride.
(S)-2-(2-Methylbutyramido)-5-methylbenzoic acidStereocenter on acyl chain(S)Acylation of 2-amino-5-methylbenzoic acid with (S)-2-methylbutyryl chloride.
2-((R)-2-Hydroxybutyramido)-5-methylbenzoic acidStereocenter on acyl chain(R)Asymmetric reduction of a 2-oxo-butyramido precursor using a chiral reducing agent.
Atropisomeric AnalogueAxial Chirality (Atropisomerism)aR / aSSynthesis with a bulky substituent on the nitrogen or adjacent to the amide on the aromatic ring to restrict C-N bond rotation.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Butyramido)-5-methylbenzoic acid, ¹H and ¹³C NMR spectra would provide the initial data points for assigning the various protons and carbons within the structure.

Predicted ¹H NMR Data for this compound:

Proton (H) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (position 3)~8.1Doublet1H
Aromatic H (position 4)~7.5Doublet of doublets1H
Aromatic H (position 6)~7.9Singlet1H
Amide N-H~11.5 (broad)Singlet1H
Methylene (B1212753) (-CH₂-)~2.4Triplet2H
Methylene (-CH₂-)~1.7Sextet2H
Methyl (butyryl)~0.9Triplet3H
Methyl (aromatic)~2.3Singlet3H
Carboxylic Acid O-H~12.0-13.0 (very broad)Singlet1H

Predicted ¹³C NMR Data for this compound:

Carbon (C) Predicted Chemical Shift (δ, ppm)
Carbonyl (Amide)~172
Carbonyl (Carboxylic Acid)~168
Aromatic C (quaternary, C-1)~140
Aromatic C (quaternary, C-2)~138
Aromatic C (quaternary, C-5)~135
Aromatic C (CH, C-6)~130
Aromatic C (CH, C-4)~125
Aromatic C (CH, C-3)~120
Methylene (-CH₂-)~38
Methylene (-CH₂-)~19
Methyl (butyryl)~13
Methyl (aromatic)~21

Multi-dimensional NMR (e.g., COSY, HMQC, HMBC) for Complex Structures

To definitively assign these resonances and confirm the connectivity of the atoms, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the protons of the two methylene groups in the butyryl chain, and between the methylene protons and the terminal methyl protons, confirming the n-butyramido fragment. It would also show a correlation between the aromatic protons on adjacent carbons (H-3 and H-4).

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. It would be used to unambiguously assign each carbon atom that has attached protons. For example, the aromatic proton signal at ~7.9 ppm would show a correlation to the aromatic carbon signal at ~130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure. Key HMBC correlations for this compound would include:

A correlation from the amide N-H proton to the amide carbonyl carbon and to the aromatic carbon at position 2.

Correlations from the aromatic methyl protons to the aromatic carbons at positions 4, 5, and 6.

Correlations from the aromatic proton at position 6 to the carboxylic acid carbonyl carbon.

Dynamic NMR for Conformational Analysis

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers). Dynamic NMR (DNMR) studies, conducted at varying temperatures, could provide insight into the rotational energy barrier around the amide C-N bond. At low temperatures, separate signals for the different conformers might be observed, which would coalesce into a single averaged signal as the temperature is increased and rotation becomes faster on the NMR timescale.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the precise molecular weight of this compound, which allows for the calculation of its elemental formula with high confidence. Current time information in Bangalore, IN. HRMS instruments can measure mass-to-charge ratios to several decimal places, distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound:

Ion Elemental Formula Calculated m/z
[M+H]⁺C₁₂H₁₆NO₃222.1125
[M+Na]⁺C₁₂H₁₅NNaO₃244.0944
[M-H]⁻C₁₂H₁₄NO₃220.0980

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting product ions. This provides detailed structural information and helps to piece together the different components of the molecule.

For this compound, the protonated molecule [M+H]⁺ at m/z 222.1125 would be selected as the precursor ion. The resulting product ion spectrum would be expected to show characteristic fragments.

Predicted MS/MS Fragmentation of [C₁₂H₁₆NO₃]⁺:

Precursor Ion (m/z) Predicted Product Ion (m/z) Neutral Loss Fragment Structure/Identity
222.1125152.0652C₄H₆OLoss of butene and carbon monoxide
222.1125134.0546C₄H₈O + H₂OLoss of butyramide
222.112571.0491C₈H₇NO₃Butyryl cation

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide, carboxylic acid, and aromatic functionalities. The presence of both a hydrogen bond donor (N-H and O-H) and acceptors (C=O) suggests that intermolecular hydrogen bonding will significantly influence the spectrum, particularly by broadening the N-H and O-H stretching bands.

Predicted IR Absorption Bands for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity/Shape
Carboxylic Acid O-HStretch3300-2500Very Broad, Strong
Amide N-HStretch~3300Medium, Sharp
Aromatic C-HStretch3100-3000Medium
Aliphatic C-HStretch2960-2850Medium-Strong
Amide C=O (Amide I)Stretch~1680Strong
Carboxylic Acid C=OStretch~1710Strong
Aromatic C=CStretch1600-1450Medium
Amide N-H (Amide II)Bend~1550Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry. For a compound like this compound, a single-crystal X-ray diffraction study would yield a detailed map of atomic positions and bond lengths, offering unparalleled insight into its solid-state structure.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can mathematically reconstruct the electron density map of the molecule and, from that, deduce the precise location of each atom.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a clear indication of the expected findings. For instance, the crystal structure of 2-acetylamino-benzoic acid, a similar N-acylated aminobenzoic acid, reveals crucial details about intermolecular interactions. researchgate.net In this analogue, the crystal cohesion is significantly influenced by hydrogen bonds, specifically N—H···O and O—H···O interactions, which dictate the packing of the molecules in the crystal lattice. researchgate.net Similarly, a study on Methyl 4-(butyrylamido)-5-methyl-2-nitrobenzoate, which shares the butyramido and methylphenyl moieties, shows a structure stabilized by both intramolecular and intermolecular hydrogen bonds, resulting in nearly co-planar ring systems. nih.gov

Such analyses for this compound would precisely define the torsion angles between the carboxylic acid group, the amide linkage, and the phenyl ring. It would also elucidate the hydrogen-bonding network, which is critical for understanding its physical properties like melting point and solubility.

Table 1: Representative Crystallographic Data for an Analogous Compound (2-acetylamino-benzoic acid) This table presents data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.

ParameterValueReference
Empirical FormulaC₉H₉NO₃ researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupFdd2 researchgate.net
a (Å)10.848(1) researchgate.net
b (Å)30.264(1) researchgate.net
c (Å)10.577(1) researchgate.net
Volume (ų)3472.47(2) researchgate.net
Z (Molecules per unit cell)4 researchgate.net
Temperature (K)293(2) researchgate.net
Radiation Wavelength (Å)0.71069 (Mo Kα) researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatography is an essential tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound and its synthetic precursors, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

HPLC is a cornerstone technique for verifying the purity of a synthesized compound and for isolating intermediates from a reaction mixture. Due to the presence of both a carboxylic acid and an amide group, this compound is a polar molecule, making it well-suited for analysis by reversed-phase HPLC. researchgate.net In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid remains protonated for better peak shape. sielc.com

The purity of a sample of this compound is determined by injecting a solution of the compound onto the HPLC system. The output, or chromatogram, will show a major peak corresponding to the compound and potentially smaller peaks for any impurities. By integrating the area under each peak, the relative percentage of the main component can be calculated, providing a quantitative measure of purity. For preparative applications, fractions of the eluent can be collected as they exit the detector, allowing for the isolation of the pure compound or its intermediates from unreacted starting materials or byproducts. Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can also be employed to achieve separation of complex mixtures containing aromatic carboxylic acids. helixchrom.comhelixchrom.com

Table 2: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids

ParameterDescription
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of Acetonitrile and Water
Modifier0.1% Formic Acid or Trifluoroacetic Acid in the mobile phase
Flow Rate1.0 mL/min
DetectionUV at 250 nm
Injection Volume5-10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and the presence of active hydrogen atoms in its carboxylic acid and amide groups. nih.gov These functional groups can cause poor chromatographic peak shape and thermal degradation in the hot GC injector. mdpi.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. gcms.cz

The most common derivatization strategy for compounds containing carboxylic acid and amide functionalities is silylation. nih.govyoutube.com This process replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. youtube.comsigmaaldrich.com The reaction involves heating the dried sample with the silylating reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS) or a solvent like pyridine (B92270). researchgate.netresearchgate.netnih.gov

Once derivatized, the resulting TMS-ester/TMS-amide of this compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer fragments the molecule, producing a unique mass spectrum that acts as a molecular fingerprint, confirming the compound's identity.

Table 3: Representative Protocol for GC-MS Analysis via Silylation

StepDescriptionReference(s)
Sample Preparation A small, dried sample (e.g., 1 mg) is placed in a reaction vial. researchgate.net
Derivatization Addition of a silylating agent (e.g., 100 µL of BSTFA + 1% TMCS or MSTFA) and a solvent (e.g., pyridine). The mixture is heated (e.g., 60-80 °C) for 30-90 minutes. youtube.comresearchgate.net
GC Column Nonpolar capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium or Hydrogen. nih.govacs.org
Injection Mode Split/Splitless.
Oven Program A temperature gradient is used, e.g., starting at 100 °C and ramping to 300 °C.
MS Detection Electron Ionization (EI) at 70 eV, scanning a mass range (e.g., m/z 50-550).

Biological and Biomedical Research Applications of N Acyl Anthranilic Acid Derivatives Strictly Excluding Human Clinical Trial Data, Dosage, Safety, and Adverse Effects

Investigation of Molecular Targets and Binding Mechanisms (In Vitro/Cell-Based Studies)

The scientific community has shown a significant interest in understanding how N-acyl anthranilic acid derivatives interact with various biological molecules. These in vitro and cell-based studies are crucial for elucidating the fundamental mechanisms of action.

Enzyme Inhibition and Activation Studies

N-acyl anthranilic acid derivatives have been the subject of numerous studies to determine their effects on enzyme activity. These investigations have identified several enzymes that are either inhibited or activated by this class of compounds.

For instance, certain N-benzoyl anthranilic acid derivatives have been synthesized and evaluated for their inhibitory effects on aldo-keto reductase (AKR) 1C isoforms. nih.gov Some of these derivatives demonstrated low micromolar potency in inhibiting AKR1C1-AKR1C3. nih.gov Notably, five compounds were identified as selective inhibitors of AKR1C3, with the most potent showing IC50 values of 0.31 µM and 0.35 µM. nih.gov

Furthermore, research has been conducted on N-acyl-anthranoylanthranilic acids and their cyclized benzoxazinone (B8607429) derivatives as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT). ekb.eg The inhibitory concentrations (IC50) for these compounds ranged from 30 nM to 123 µM. ekb.eg Molecular docking studies suggest that these compounds bind within the allosteric binding pocket near the active site of the reverse transcriptase. ekb.eg

In the context of mycobacterial research, anthranilic acids have been identified as inhibitors of MabA (FabG1), an essential enzyme in the fatty acid synthase-II cycle of Mycobacterium tuberculosis. mdpi.com Structure-activity relationship studies have shown that the presence of an acidic functional group is crucial for the in vitro inhibition of MabA. mdpi.com

Receptor Binding Assays and Characterization

The interaction of N-acyl anthranilic acid derivatives with various receptors has been explored to understand their potential pharmacological effects. These binding assays help in characterizing the affinity and specificity of these compounds for different receptor types.

Research into the hypoglycemic effects of certain [(acylamino)alkyl]benzoic acids has suggested that these compounds bind to putative insulin-releasing receptor sites on pancreatic beta-cells. nih.gov It is proposed that the carboxyl group of these molecules can bind to the same receptor site as the sulfonylurea group of hypoglycemic drugs. nih.gov

Additionally, N-acyl anthranilic acid derivatives have been investigated as novel ligands for the farnesoid X receptor (FXR), a nuclear receptor involved in lipid and glucose homeostasis. researchgate.net Some derivatives have demonstrated the ability to activate FXR, with the most potent showing an EC50 value of 1.5 ± 0.2 µM. researchgate.net

Studies have also identified anthranilic acid derivatives as inhibitors of the far upstream element (FUSE) binding protein 1 (FUBP1). nih.gov These compounds were found to inhibit the interaction between FUBP1 and FUSE, leading to a decrease in c-Myc expression and an increase in p21 expression in a dose-dependent manner. nih.gov

Modulation of Cellular Pathways and Processes (In Vitro Studies)

In vitro studies have been instrumental in understanding how 2-(Butyramido)-5-methylbenzoic acid and related N-acyl anthranilic acid derivatives can influence various cellular functions. These investigations provide insights into the antimicrobial, anti-inflammatory, and anticancer potential of these compounds at a cellular level.

Antimicrobial Activity against Microbial Strains (In Vitro)

The antimicrobial properties of N-acyl anthranilic acid derivatives have been evaluated against a variety of microbial strains in laboratory settings.

One study synthesized a series of N-acyl derivatives of anthranilic acid and tested their activity against different morphological forms of Candida albicans. researchgate.net Another study reported on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, which exhibited specific antimicrobial activity, particularly against planktonic fungal cells with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 to 62.5 µg/mL, and against Pseudomonas aeruginosa with MICs from 31.5 to 250 µg/mL. researchgate.net

Furthermore, a series of 5-methylbenzo[c]phenanthridinium derivatives were synthesized and showed antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov The presence of a phenyl substituent at specific positions on the molecule significantly enhanced this activity. nih.gov

Research has also been conducted on N-substituted-β-amino acid derivatives containing various chemical moieties. mdpi.com Five of the synthesized compounds demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, while three showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Below is a table summarizing the in vitro antimicrobial activity of selected N-acyl anthranilic acid derivatives.

In Vitro Antimicrobial Activity of N-Acyl Anthranilic Acid Derivatives

Compound ClassMicrobial StrainActivity
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidPlanktonic fungal cellsMIC: 15.6-62.5 µg/mL researchgate.net
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidPseudomonas aeruginosaMIC: 31.5-250 µg/mL researchgate.net
5-methylbenzo[c]phenanthridinium derivativesStaphylococcus aureusSignificant antibacterial activity nih.gov
5-methylbenzo[c]phenanthridinium derivativesEnterococcus faecalisSignificant antibacterial activity nih.gov
N-substituted-β-amino acid derivativesStaphylococcus aureusGood antimicrobial activity mdpi.com
N-substituted-β-amino acid derivativesMycobacterium luteumGood antimicrobial activity mdpi.com
N-substituted-β-amino acid derivativesCandida tenuisSignificant antifungal activity mdpi.com
N-substituted-β-amino acid derivativesAspergillus nigerSignificant antifungal activity mdpi.com

Anti-inflammatory Mechanism Research (Excluding Human Efficacy)

The anti-inflammatory properties of N-acyl anthranilic acid derivatives have been a significant area of research, with studies focusing on the underlying mechanisms of action.

N-aryl anthranilic acid and its derivatives have been synthesized and screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.netijpsonline.com Several of these compounds showed significant anti-inflammatory effects, with some being more potent than the standard drug used for comparison. researchgate.netijpsonline.com

The synthesis of newer 5-bromo-N-substituted anthranilic acid derivatives has also been reported, with these compounds showing potent anti-inflammatory activity in vivo. nih.gov One particular compound was found to be more active and less ulcerogenic than the standard drug. nih.gov

Research has also explored the synthesis of novel anthranilic acid hybrids as potential anti-inflammatory agents. nih.gov Phenyl- or benzyl-substituted hybrids demonstrated very good anti-inflammatory effects in preventing albumin denaturation. nih.gov

Investigations into Anticancer Mechanisms (In Vitro Models, e.g., cell line growth inhibition)

The potential of N-acyl anthranilic acid derivatives as anticancer agents has been investigated using various in vitro models, primarily focusing on their ability to inhibit the growth of cancer cell lines.

Structural variations of the flufenamic acid motif have led to a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid. acs.orgnih.govfigshare.com These compounds have shown in vitro growth inhibitory properties against human tumor cell lines at nanomolar to low micromolar concentrations. acs.orgnih.govfigshare.com One particular pyridinyl ester exhibited very potent in vitro antiproliferative efficacy, with GI50 values below 10⁻⁷ M in a full panel of human tumor cell lines. acs.orgnih.gov

A patent for certain anthranilic acid derivatives describes their in vitro anticancer activity against a wide array of human tumor cell lines derived from cancers such as colon, leukemia, prostate, and breast cancer. google.com Some of these compounds exhibited antiproliferative activity in the nanomolar to low micromolar range. google.com

Furthermore, the discovery of anthranilic acid derivatives as inhibitors of FUBP1 function has implications for anticancer research. nih.gov These compounds were shown to decrease the expression of the oncogene c-Myc and increase the expression of the tumor suppressor p21 in a dose-dependent manner in pancreatic cancer cells. nih.gov

The table below provides a summary of the in vitro anticancer activity of certain N-acyl anthranilic acid derivatives.

In Vitro Anticancer Activity of N-Acyl Anthranilic Acid Derivatives

Compound ClassCancer Cell LinesObserved Effect
(Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidHuman tumor cell linesGrowth inhibition at nanomolar to low micromolar concentrations acs.orgnih.govfigshare.com
Pyridinyl ester derivativeFull panel of human tumor cell linesGI50 values < 10⁻⁷ M acs.orgnih.gov
Patented anthranilic acid derivativesColon, leukemia, prostate, breast cancer cell linesAntiproliferative activity at nanomolar to low micromolar concentrations google.com
Anthranilic acid-based FUBP1 inhibitorsPancreatic cancer cellsDecreased c-Myc expression, increased p21 expression nih.gov

Development of Chemical Probes for Biological Systems

Currently, there is a lack of specific published research detailing the development and application of this compound as a chemical probe for studying biological systems. Chemical probes are powerful tools used to selectively interact with and study the function of specific proteins or pathways. While the general class of N-acyl anthranilic acids has been explored for such purposes, the unique properties and potential targets of the butyramido and methyl substitutions on this specific benzoic acid derivative have not been characterized in the available literature.

Pre-clinical in vivo studies in non-human models focusing on fundamental biological mechanisms and target engagement

Similarly, a comprehensive search of scientific databases reveals a scarcity of pre-clinical in vivo studies on this compound in non-human models that are focused on elucidating fundamental biological mechanisms or confirming target engagement. Such studies are critical for understanding how a compound may modulate biological pathways within a living organism.

Pharmacological Characterization in Animal Models (Mechanistic Focus)

There is no specific data from animal models available to characterize the pharmacological mechanisms of this compound. Research in this area would typically involve administering the compound to animal models to observe its effects on specific biological pathways and to identify its molecular targets. The absence of such studies in the public record means that the in vivo mechanistic profile of this compound remains uncharacterized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Butyramido)-5-methylbenzoic acid and its derivatives?

  • Methodology : A hydrothermal synthesis approach can be adapted from the preparation of structurally related metal complexes. For example, trans-Bis(2-acetamido-5-methylbenzoato-κO1)tetraaquazinc was synthesized using ZnSO₄·7H₂O, 2-(N-acetylamino)-5-methylbenzoic acid (HNB), and NaOH in aqueous conditions at elevated temperatures for 3 days . Adjusting the amidation step (e.g., substituting butyramido for acetamido) and optimizing reaction pH/temperature can yield the target compound. Purification via recrystallization or chromatography is recommended.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) to assess purity (>98% recommended for research-grade material). Confirm structural identity via FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (distinct peaks for butyramido methylene groups and aromatic protons), and high-resolution mass spectrometry (HRMS) .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

  • Methodology : Determine solubility in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) using gravimetric analysis. Measure melting point via differential scanning calorimetry (DSC). For formulation studies, assess stability under varying pH (1–12) and temperature (4–40°C) conditions using accelerated degradation tests .

Advanced Research Questions

Q. How does the hydrogen-bonding network in this compound influence its solid-state stability and reactivity?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. For example, in a structurally analogous compound, O—H⋯O and O—H⋯(O,O) hydrogen bonds formed a 2D network parallel to the (001) plane, with weak π-π stacking (dihedral angle = 3.1°) stabilizing the lattice . Refinement software (e.g., SHELXL) can model hydrogen-bond distances and angles to guide co-crystal design.

Q. What strategies can mitigate synthetic challenges in introducing the butyramido group regioselectively?

  • Methodology : Optimize reaction conditions using protecting groups (e.g., Boc for amines) to direct amidation. For example, in sulfonamide synthesis, steric and electronic effects of substituents (e.g., methyl, bromo) on the benzoic acid ring significantly impact regioselectivity . Monitor reaction progress via TLC and adjust stoichiometry of butyryl chloride or coupling agents (e.g., EDC/HOBt).

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Use density functional theory (DFT) to calculate electrostatic potential surfaces and molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes. For sulfonamide analogs, the bis(2-chloroethyl)amino group’s covalent binding to nucleophilic biomolecule sites (e.g., DNA) was predictive of cytotoxicity . Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability).

Q. How do conflicting crystallographic data on hydrogen-bonding motifs inform polymorph screening?

  • Methodology : Compare SCXRD data from multiple batches to identify polymorphs. For instance, in trans-Bis(2-acetamido-5-methylbenzoato) complexes, variations in hydrogen-bonding (N—H⋯O vs. O—H⋯O) led to distinct crystal packing . Use powder X-ray diffraction (PXRD) and thermal analysis (TGA/DSC) to correlate polymorphic forms with stability and dissolution rates.

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amidation to avoid hydrolysis.
  • Characterization : Combine spectroscopic and crystallographic data for unambiguous assignment.
  • Biological Assays : Include positive controls (e.g., known sulfonamide drugs) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.